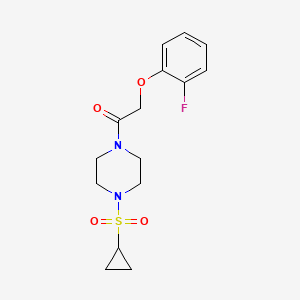

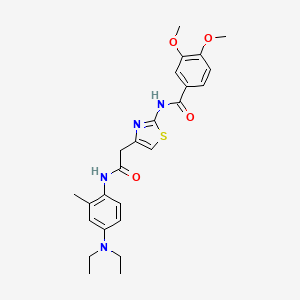

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Ciprofloxacin is a synthetic antibiotic of the fluoroquinolone drug class1. It is a second-generation fluoroquinolone antibacterial. It kills bacteria by interfering with the enzymes that cause DNA to rewind after being copied, which stops DNA and protein synthesis.Chemical Reactions Analysis

Ciprofloxacin’s empirical formula is C17H18FN3O3 and its CAS number is 85721-33-11. It is used in the form of the hydrochloride salt which is a faintly yellowish to light yellow crystalline substance.

Applications De Recherche Scientifique

Electrochemical Synthesis

Electrochemical methods have been applied to synthesize derivatives of benzoquinone and hydroquinone, involving compounds with piperazin-1-yl and arylsulfonyl components. These methods demonstrate an eco-friendly and efficient approach to obtaining various derivatives, showcasing the potential of electrochemical synthesis in creating complex organic molecules with potential applications in material science and pharmacology (Nematollahi et al., 2014).

Synthesis and Pharmacological Evaluation

Compounds structurally related to the query have been synthesized and evaluated for their potential as pharmacological agents. For instance, piperazinyl nitroimidazole derivatives have been studied for their anti-HIV activity, demonstrating the role of these compounds in developing new therapeutic agents (Al-Masoudi et al., 2007). Similarly, derivatives of piperazinyl with benzyl and nitro groups have shown promise in cytotoxic and binding studies, suggesting their utility in cancer research and drug development (Govindhan et al., 2017).

Analytical Applications

Analytical derivatization using compounds with piperazin-1-yl and sulfonyl groups has enhanced the detection of analytes in liquid chromatography. This demonstrates the application of such compounds in developing sensitive and specific analytical methodologies for chemical analysis (Wu et al., 1997).

Photochemical Studies

Photochemistry of fluoroquinolone antibiotics, which share structural motifs with the query compound, has been investigated to understand their stability and degradation pathways under light exposure. These studies are crucial for developing stable and effective pharmaceutical formulations (Mella et al., 2001).

Antimicrobial and Antituberculosis Research

Compounds with piperazinyl and sulfonyl groups have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research contributes to the discovery of new drugs to combat resistant bacterial strains and tuberculosis, addressing a significant global health challenge (Mallikarjuna et al., 2014).

Safety And Hazards

Like all medicines, ciprofloxacin can cause side effects, although not everybody gets them. Some of the common side effects include nausea, diarrhea, vomiting, stomach pain, and indigestion. It’s important to note that these are general side effects of ciprofloxacin and may not apply to “1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone”.

Propriétés

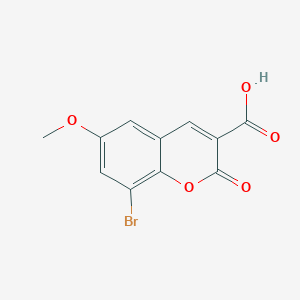

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O4S/c16-13-3-1-2-4-14(13)22-11-15(19)17-7-9-18(10-8-17)23(20,21)12-5-6-12/h1-4,12H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDWNLSKGLRYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)

![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)